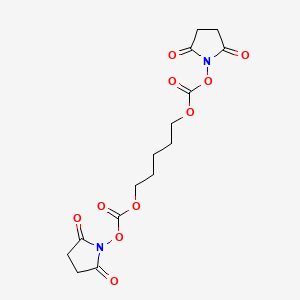![molecular formula C10H11ClO B13797104 1-[(3-Chloro-2-propenyl)oxy]-2-methylbenzene](/img/structure/B13797104.png)
1-[(3-Chloro-2-propenyl)oxy]-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Chloro-2-propenyl)oxy]-2-methylbenzene is an organic compound with the molecular formula C10H11ClO It is characterized by the presence of a benzene ring substituted with a 3-chloro-2-propenyl group and a methyl group
Méthodes De Préparation
The synthesis of 1-[(3-Chloro-2-propenyl)oxy]-2-methylbenzene typically involves the reaction of 2-methylphenol with 3-chloro-2-propenyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-methylphenol is replaced by the 3-chloro-2-propenyl group, forming the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.
Analyse Des Réactions Chimiques
1-[(3-Chloro-2-propenyl)oxy]-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, along with catalysts such as palladium on carbon or platinum oxide.
Applications De Recherche Scientifique
1-[(3-Chloro-2-propenyl)oxy]-2-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 1-[(3-Chloro-2-propenyl)oxy]-2-methylbenzene involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or disrupt cellular membranes, leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation, but its reactivity with nucleophiles suggests potential interactions with proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
1-[(3-Chloro-2-propenyl)oxy]-2-methylbenzene can be compared with similar compounds such as:
1-[(3-Chloro-2-propenyl)oxy]benzene: Lacks the methyl group on the benzene ring, which may affect its reactivity and biological activity.
2-[(3-Chloro-2-propenyl)oxy]-1-methylbenzene: Similar structure but with different substitution patterns, leading to variations in chemical properties and applications.
3-[(3-Chloro-2-propenyl)oxy]-2-methylbenzene: Another isomer with different positioning of the substituents, affecting its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H11ClO |
|---|---|
Poids moléculaire |
182.64 g/mol |
Nom IUPAC |
1-(3-chloroprop-2-enoxy)-2-methylbenzene |
InChI |
InChI=1S/C10H11ClO/c1-9-5-2-3-6-10(9)12-8-4-7-11/h2-7H,8H2,1H3 |
Clé InChI |
CARCNJSMOZPCNK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OCC=CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Beta-alanine,[3-3H(N)]](/img/structure/B13797032.png)
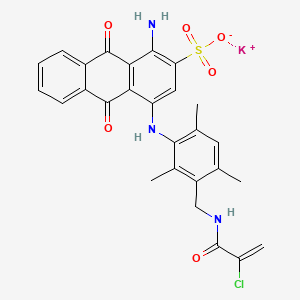
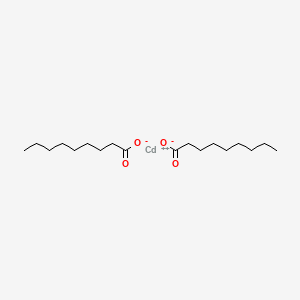
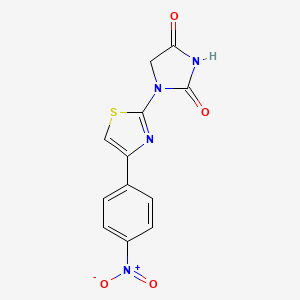
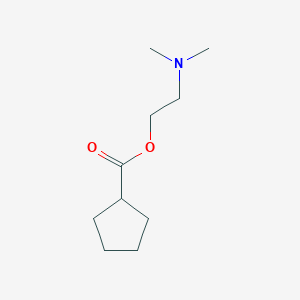

![9-Azabicyclo[3.3.1]nonane-3-carboxylicacid,3-amino-9-methyl-,endo-(9CI)](/img/structure/B13797074.png)
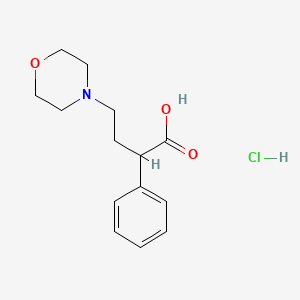
![4-[[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13797089.png)
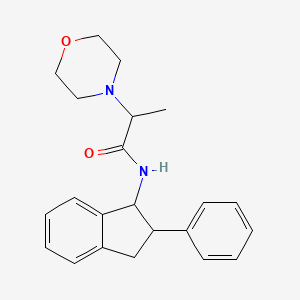
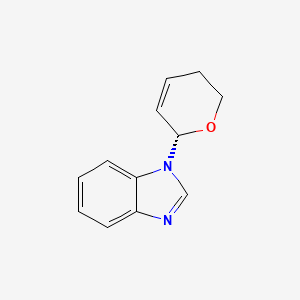

![Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-3-methyl-6-(2-propenyl)-(9CI)](/img/structure/B13797109.png)
